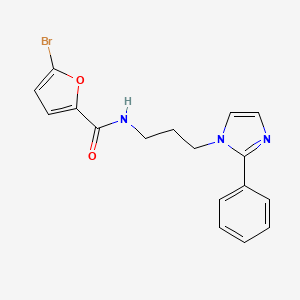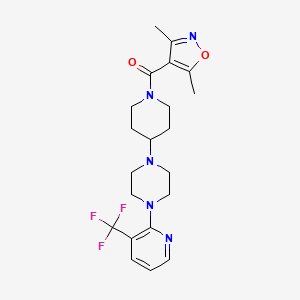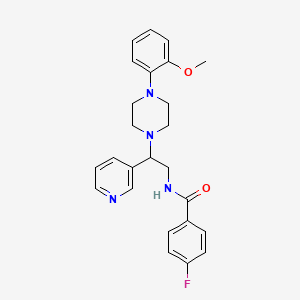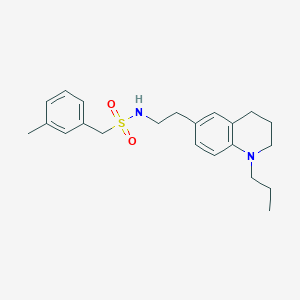
5-bromo-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Antiprotozoal Applications
A study elaborates on the synthesis of compounds with similar structures to 5-bromo-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)furan-2-carboxamide, showing significant in vitro and in vivo antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting the potential for treatments against sleeping sickness and malaria. The compounds demonstrated strong DNA affinities, suggesting their mechanism of action might involve interaction with the protozoal DNA (Ismail et al., 2004).
Antibacterial Applications
Another study focused on the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues, investigating their in vitro antibacterial activities against drug-resistant strains, such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. The research found significant effectiveness, especially against NDM-positive A. baumannii, providing insights into the compound's potential as a novel antibacterial agent (Siddiqa et al., 2022).
Antiviral Applications
Compounds derived from this compound structure have been evaluated for their anti-avian influenza virus (H5N1) activity, showing promising results against the H5N1 virus. This indicates the potential use of these compounds in developing antiviral therapies (Flefel et al., 2012).
Anticancer Applications
Research on similar imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, which are structurally related to this compound, has demonstrated broad-spectrum antitumor activities. These studies suggest the potential for these compounds in cancer therapy, particularly against leukemia and melanoma, highlighting the importance of further investigation into their pharmacokinetics and therapeutic efficacy (Stevens et al., 1984).
Mecanismo De Acción
Target of Action
It’s known that imidazole-containing compounds, like the one , have a broad range of biological activities . They can act as antagonists of various biological receptors , and have been used in the treatment of a variety of conditions, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some imidazole derivatives can inhibit the growth of bacteria, fungi, and other microorganisms by interfering with their protein synthesis or DNA replication .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . For example, some imidazole derivatives can inhibit the synthesis of certain proteins or nucleic acids, disrupting the normal functioning of cells .
Pharmacokinetics
Imidazole is a highly soluble compound , which suggests that it could be well-absorbed and distributed throughout the body. The metabolism and excretion of this specific compound would likely depend on its specific chemical structure and the body’s enzymatic processes.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , the effects could potentially include the inhibition of microbial growth, the reduction of inflammation, the prevention of tumor growth, and more.
Propiedades
IUPAC Name |
5-bromo-N-[3-(2-phenylimidazol-1-yl)propyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c18-15-8-7-14(23-15)17(22)20-9-4-11-21-12-10-19-16(21)13-5-2-1-3-6-13/h1-3,5-8,10,12H,4,9,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVXBSXSKMUVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B3015421.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B3015423.png)




![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B3015428.png)

![1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3015433.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3015434.png)

